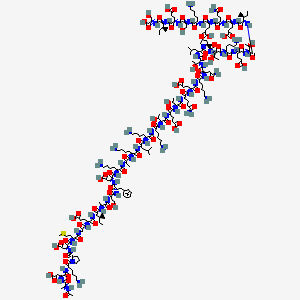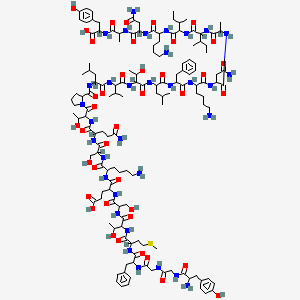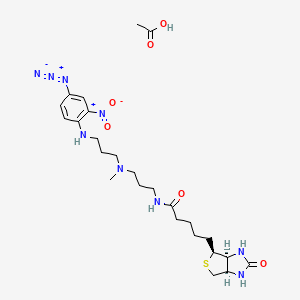
Photobiotin acetate
概要
説明
Photobiotin acetate is a photo-activatable analog of biotin primarily used for labeling DNA, RNA, and proteins . It is composed of a biotin group, a linker group, and a photoreactive arylazide group . Probes prepared using photobiotin can detect target DNA as little as 0.5 pg .
Synthesis Analysis
Photobiotin acetate is synthesized by mixing nucleic acids with a photoactivatable analog of biotin, called photobiotin . This mixture is then irradiated briefly with visible light, resulting in the stable linkage of one biotin to every 100–150 nucleotides . The precise nature/site of the linkage is unknown, but it is stable under hybridization conditions and is presumably covalent .
Molecular Structure Analysis
Photobiotin acetate has the chemical formula C23H35N9O4S . It is composed of a biotinyl group, a linker group, and a photoreactive arylazide group . The photoactivatable group provides nonspecific labeling of proteins, DNA, and RNA probes or other molecules .
Chemical Reactions Analysis
Photobiotin acetate reacts with any organic material, making it essential that nucleic acids used as probes be highly purified and free from any contaminating DNA, RNA, proteins, or buffers such as Tris . Inorganic salts may also inhibit the biotinylation of nucleic acids .
Physical And Chemical Properties Analysis
Photobiotin acetate is a photo-activatable biotin analogue used for the reproducible and scalable preparation of stable DNA and RNA probes . Nucleic acid probes prepared with photobiotin will detect as little as 0.5 pg of target DNA .
科学的研究の応用
DNA Labeling
Photobiotin acetate is widely used for labeling DNA probes for hybridizations . It is capable of labeling single-stranded DNA and linear or supercoiled double-stranded DNA . This makes it a valuable tool in molecular biology research, particularly in studies involving DNA-DNA hybridization to determine genomic relatedness .
RNA Labeling
In addition to DNA, Photobiotin acetate can also be used to label RNA . This is particularly useful in research involving RNA-RNA or RNA-DNA hybridizations .
Protein Labeling
Photobiotin acetate is a photo-activatable analog of biotin used primarily for labeling proteins . This allows researchers to study protein interactions and dynamics in a variety of biological systems .
Disease Diagnosis
The hybridization of a biotin-labeled probe to a target nucleic acid is being increasingly utilized for the routine diagnosis of disease . Photobiotin acetate, due to its ability to label nucleic acids, plays a crucial role in this process .
Research Laboratory Applications
Photobiotin acetate is being increasingly utilized in the research laboratory . Its ability to form a duplex between two complementary nucleotide sequences is particularly useful in various research applications .
Development of Detection Methods
Photobiotin acetate has been used in the development of colorimetric detection methods . The bound probe is usually detected by the binding of an avidin-enzyme conjugate or a streptavidin-enzyme complex, followed by a colorimetric reaction in which the bound enzyme converts a colorless substrate into a colored product .
作用機序
- Photobiotin acetate is photoactivatable. When exposed to strong light, its aryl azide groups are converted to an aryl nitrene, which is highly reactive .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
将来の方向性
Photobiotin acetate is light-sensitive and is stable for at least a year when stored at -20°C in the dark . It is increasingly being utilized in the research laboratory and for the routine diagnosis of disease . These probes are as sensitive as radioactive probes in Northern, Southern, and dot blot analyses, and should be particularly suited to hybridization in situ and the routine diagnosis of disease .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLNTOMOSLSQM-AYEYRVMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585051 | |
| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96087-38-6 | |
| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Photobiotin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



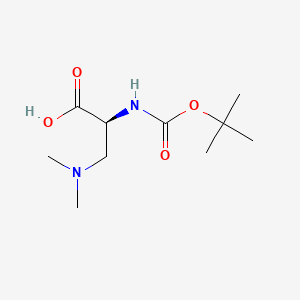
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)
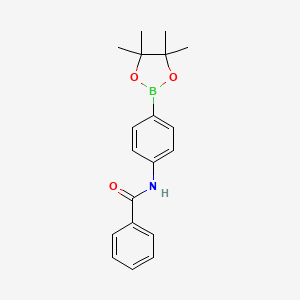

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)

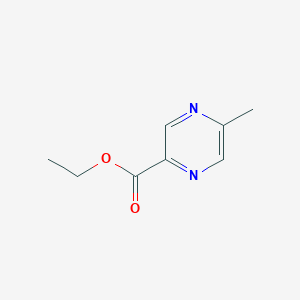

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)
